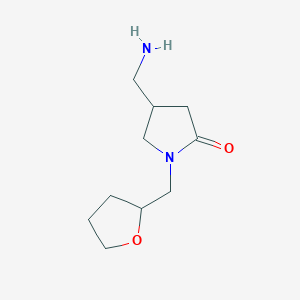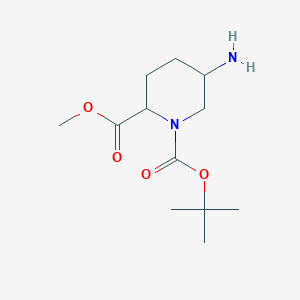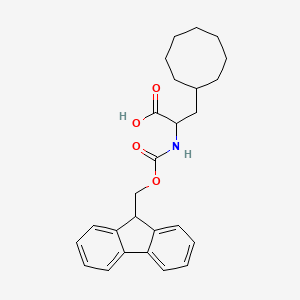![molecular formula C9H16O B12948881 Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
Spiro[3.4]octan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[34]octan-2-ylmethanol is a spirocyclic compound with the molecular formula C9H16O It contains a spiro[34]octane core with a hydroxymethyl group attached to the second carbon atom This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-2-ylmethanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable diol with a strong acid catalyst can lead to the formation of the spirocyclic structure. Another method involves the use of radical chemistry, where free radicals are generated to induce cyclization and form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of spiro[3.4]octane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.4]octan-2-one, while reduction can produce spiro[3.4]octane.
Wissenschaftliche Forschungsanwendungen
Spiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of spirocyclic systems on biological activity.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of spiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure may influence the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-azaspiro[3.4]octan-2-ylmethanol: Contains a nitrogen atom in the spirocyclic core, which can alter its chemical and biological properties.
5,8-dioxathis compound: Incorporates oxygen atoms in the spirocyclic structure, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
spiro[3.4]octan-2-ylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2 |
InChI-Schlüssel |
KYPQXUVJPNITKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)


![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


